

2-Methoxy-6-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-methylpyridine

Cat. No.: B1310761

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-6-methylpyridine** for Researchers and Drug Development Professionals

Foreword: A Molecule of Versatility and Renewed Interest

2-Methoxy-6-methylpyridine, also known as 6-methoxy-2-picoline, is a substituted pyridine derivative that has long served as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and structural properties, arising from the interplay between the electron-donating methoxy and methyl groups on the electron-deficient pyridine ring, impart a nuanced reactivity profile that is highly valuable in synthetic chemistry.

Recently, this compound has garnered significant attention beyond its role as a synthetic building block. Groundbreaking research has identified **2-Methoxy-6-methylpyridine** as a highly effective and safer alternative for the topical dissolution of cholesterol gallstones, a prevalent and painful medical condition. This discovery has opened a new chapter in its application, moving it from a behind-the-scenes intermediate to a frontline therapeutic candidate.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **2-Methoxy-6-methylpyridine**. It delves into its synthesis and reactivity from a

mechanistic standpoint and details the experimental protocols that underscore its promising application in pharmacology.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical characteristics. These properties govern its behavior in both storage and reaction environments.

Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	2-methoxy-6-methylpyridine	[1]
Synonyms	6-Methoxy-2-picoline, 2-methoxy-6-picoline	[2]
CAS Number	63071-03-4	[2]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
SMILES	CC1=NC(=CC=C1)OC	[1]
InChIKey	WIMNZMOEBDPZTB-UHFFFAOYSA-N	[1]

Physical Properties

The physical state and properties of **2-Methoxy-6-methylpyridine** are critical for its handling, purification, and application, particularly in solvent-based therapies.

Property	Value Range	Source(s)
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	156 - 161.3 °C (at 760 mmHg)	[3][4]
Density	1.001 - 1.01 g/cm ³	[3]
Refractive Index (n ²⁰ /D)	1.4975 - 1.5015	[5]
Flash Point	49 - 56 °C (120 - 133 °F)	[3]
Vapor Pressure	0.062 mmHg at 25 °C	[3]
Water Solubility	Slightly soluble	[3][6]
LogP	1.4 - 1.6	[3]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical research. This section provides an analysis of the expected spectroscopic signature of **2-Methoxy-6-methylpyridine** and outlines a protocol for its analytical confirmation.

Predicted NMR Spectral Data

While a publicly available, peer-reviewed assigned experimental spectrum is elusive, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The electron-donating methoxy group (-OCH₃) and weakly donating methyl group (-CH₃) influence the chemical shifts of the pyridine ring protons and carbons.

Justification for Predictions:

- ¹H NMR: The pyridine ring protons (H-3, H-4, H-5) are expected in the aromatic region. H-3 and H-5, being ortho and para to the strongly donating methoxy group, will be the most shielded (furthest upfield). H-4, being meta to both groups, will be the least shielded of the ring protons. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

- ^{13}C NMR: The carbons directly attached to the heteroatoms (C-2 to oxygen, C-6 to nitrogen) will be the most deshielded (furthest downfield). The remaining ring carbons will appear in the aromatic region, and the methyl and methoxy carbons will be significantly upfield.

Table 2.1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)
H-4	7.35 - 7.45	t	$J(\text{H4},\text{H3}) \approx J(\text{H4},\text{H5}) \approx 7.8$
H-5	6.60 - 6.70	d	$J(\text{H5},\text{H4}) \approx 7.8$
H-3	6.45 - 6.55	d	$J(\text{H3},\text{H4}) \approx 7.8$
O- CH_3	3.85 - 3.95	s	-
C- CH_3	2.40 - 2.50	s	-

Table 2.2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Assignment	Predicted δ (ppm)
C-2	163 - 165
C-6	157 - 159
C-4	137 - 139
C-5	112 - 114
C-3	108 - 110
O- CH_3	52 - 54
C- CH_3	23 - 25

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra for structural verification.[7][8]

- Sample Preparation: a. Accurately weigh 15-25 mg of purified **2-Methoxy-6-methylpyridine** into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Agitate the vial gently to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl_3 . c. Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical peak shape for the TMS signal.
- ^1H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover a range of -1 to 10 ppm. c. Acquire 16-32 scans with a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition: a. Use a proton-decoupled single-pulse experiment. b. Set the spectral width to cover a range of 0 to 180 ppm. c. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase and baseline correct the spectra. c. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. d. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm. e. Integrate the ^1H signals and assign the peaks based on chemical shift, multiplicity, and coupling constants.

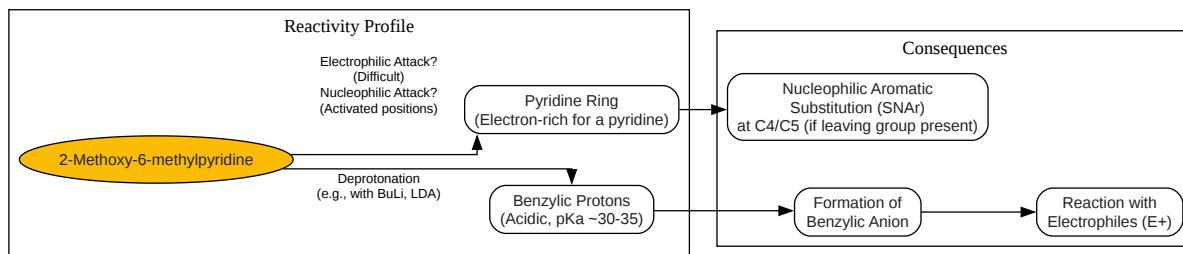
FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups. The spectrum of **2-Methoxy-6-methylpyridine** is characterized by the following key absorptions:

- C-H stretching (Aromatic): $\sim 3050\text{-}3000\text{ cm}^{-1}$
- C-H stretching (Aliphatic $-\text{CH}_3$): $\sim 2950\text{-}2850\text{ cm}^{-1}$
- C=C and C=N stretching (Pyridine ring): $\sim 1600\text{ cm}^{-1}$ and $\sim 1470\text{ cm}^{-1}$

- C-O stretching (Aryl ether): A strong, characteristic band around 1250 cm^{-1}

Synthesis and Chemical Reactivity


The utility of **2-Methoxy-6-methylpyridine** as a synthetic intermediate stems from its predictable reactivity, which is a direct consequence of the electronic properties of its substituents.

Electronic Effects and Reactivity Profile

The pyridine ring is inherently electron-deficient. The methoxy group at the 2-position and the methyl group at the 6-position are both electron-donating groups (EDGs).

- Methoxy Group (-OCH₃): Donates electron density primarily through resonance (+R effect) and withdraws weakly through induction (-I effect). The resonance effect is dominant, activating the ring towards certain reactions and influencing regioselectivity.
- Methyl Group (-CH₃): Donates weakly through induction (+I effect) and hyperconjugation.

This electronic profile leads to two primary sites of reactivity: the pyridine ring itself and the benzylic protons of the methyl group.

[Click to download full resolution via product page](#)

Caption: Logical flow of reactivity for **2-Methoxy-6-methylpyridine**.

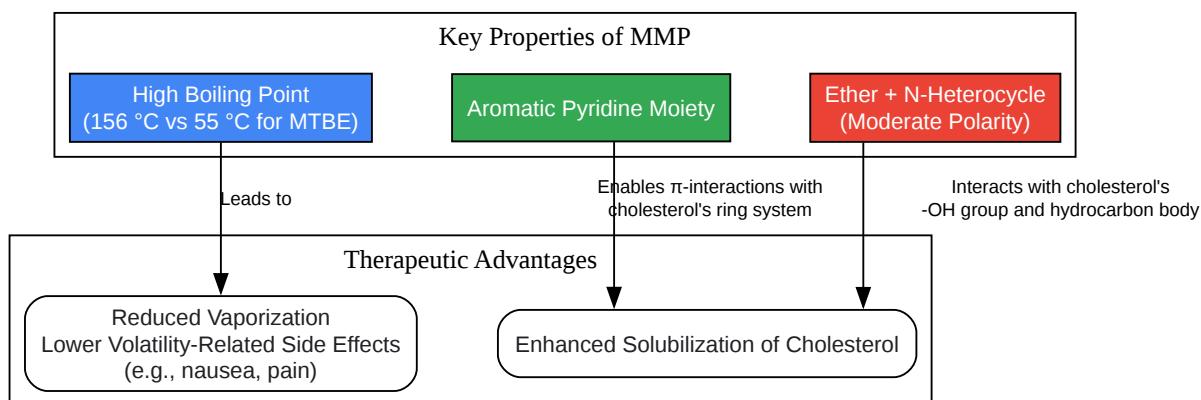
Representative Synthesis: Nucleophilic Aromatic Substitution

A robust and common method for preparing 2-alkoxypyridines is the nucleophilic aromatic substitution (S_NAr) of a corresponding 2-halopyridine. The following protocol describes the synthesis of **2-Methoxy-6-methylpyridine** from the commercially available 2-chloro-6-methylpyridine.[9]

Reaction Scheme: (Self-created image of the reaction: 2-chloro-6-methylpyridine reacting with sodium methoxide in methanol to yield **2-methoxy-6-methylpyridine** and sodium chloride)

Experimental Protocol:

- Setup: a. Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. b. To the flask, add 100 mL of anhydrous methanol.
- Reagent Preparation: a. Carefully add sodium metal (2.53 g, 110 mmol, 1.1 eq) in small portions to the stirred methanol at 0 °C (ice bath). Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and slow addition. b. Allow the mixture to stir until all the sodium has dissolved, forming a solution of sodium methoxide.
- Reaction: a. To the sodium methoxide solution, add 2-chloro-6-methylpyridine (12.75 g, 100 mmol, 1.0 eq) dropwise via a syringe. b. After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of cold deionized water. c. Extract the aqueous mixture with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: a. The resulting crude oil can be purified by vacuum distillation to yield **2-Methoxy-6-methylpyridine** as a colorless to pale yellow liquid.


Causality and Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, a reliable method to confirm the consumption of starting material and the formation of a new, less polar product. The final product's identity and purity must be confirmed by the analytical methods described in Section 2 (NMR, IR) and compared against reference data.

Key Application: Cholesterol Gallstone Dissolution

The most significant recent application of **2-Methoxy-6-methylpyridine** (MMP) is as a topical solvent for dissolving cholesterol gallstones. It has shown superior efficacy and a better safety profile compared to the current clinical agent, methyl-tertiary butyl ether (MTBE).^[4]

Mechanistic Rationale for Superior Efficacy

The advantage of MMP over MTBE stems from a combination of physical and chemical properties.

[Click to download full resolution via product page](#)

Caption: Key properties of MMP leading to therapeutic advantages.

Cholesterol is a large, predominantly nonpolar molecule with a single polar hydroxyl (-OH) group. Effective dissolution requires a solvent that can interact favorably with both the hydrophobic sterol backbone and the hydrophilic head. MMP's aromatic ring can engage in

favorable van der Waals and potentially pi-system interactions with cholesterol's fused rings, while the polar ether and nitrogen components can interact with the hydroxyl group. This balanced amphiphilicity, combined with its low volatility, allows for sustained and effective dissolution.

Comparative Efficacy Data

Studies have demonstrated MMP's superior ability to dissolve human cholesterol gallstones in vitro.[\[4\]](#)

Table 4.1: In Vitro Dissolution Rate of Cholesterol Gallstones (%)

Time (minutes)	MTBE	MMP
60	56%	75%
120	69%	95%
240	82%	100%

Data sourced from Yoon, Y.C., et al. (2024).[\[4\]](#)

Experimental Protocol: In Vitro Gallstone Dissolution Assay

This protocol is adapted from published studies and provides a method to assess and compare the efficacy of gallstone-dissolving agents.[\[4\]](#)

- Gallstone Preparation: a. Obtain human cholesterol gallstones from a certified tissue bank or clinical partner under ethical approval. b. Air-dry the gallstones and carefully select stones of similar size, shape, and weight (e.g., 5 mm diameter) for consistency across experiments.
- Assay Setup: a. Place a single, pre-weighed gallstone into individual glass vials. b. Prepare two groups of vials. To the first group, add 10 mL of **2-Methoxy-6-methylpyridine**. To the second (control) group, add 10 mL of MTBE. c. Place the vials in a gently stirring water bath maintained at 37 °C to simulate physiological temperature.

- Time-Course Measurement: a. At designated time points (e.g., 30, 60, 120, 240 minutes), remove a set of vials from each group. b. Carefully remove the remaining gallstone fragments from the solvent. c. Thoroughly air-dry the fragments to a constant weight. d. Weigh the dried, undissolved portion of the gallstones.
- Data Analysis: a. Calculate the percentage of dissolution at each time point using the formula: % Dissolution = ((Initial Weight - Final Weight) / Initial Weight) * 100 b. Plot the % dissolution versus time for each solvent to compare their dissolution kinetics. c. Perform statistical analysis (e.g., t-test) to determine if the differences between the solvents are statistically significant.

Safety, Handling, and Storage

Proper handling of **2-Methoxy-6-methylpyridine** is essential due to its hazardous properties.

GHS Hazard Information

Hazard Class	GHS Statement	Pictogram
Flammable Liquid	H226: Flammable liquid and vapor	
Acute Toxicity (Oral, Dermal, Inhalation)	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled	
Skin Irritation	H315: Causes skin irritation	
Eye Irritation	H319: Causes serious eye irritation	

Data sourced from PubChem
CID 5324773.[\[1\]](#)

Handling and Storage Recommendations

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents. Keep the container tightly sealed.[\[6\]](#)

- Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
- Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methoxy-6-methylpyridine | lookchem [lookchem.com]
- 4. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-6-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. sc.edu [sc.edu]
- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Methoxy-6-methylpyridine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310761#2-methoxy-6-methylpyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com